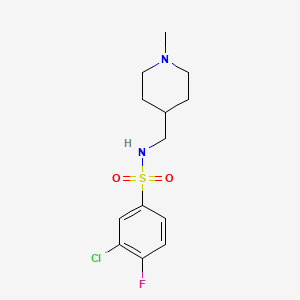

3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2O2S/c1-17-6-4-10(5-7-17)9-16-20(18,19)11-2-3-13(15)12(14)8-11/h2-3,8,10,16H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSLKIJXNXAKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

-

Nitration and Halogenation: : The benzene ring is first nitrated and then halogenated to introduce the chlorine and fluorine substituents. This can be achieved using nitrating agents like nitric acid and halogenating agents such as chlorine gas or fluorine-containing compounds under controlled conditions.

-

Sulfonation: : The halogenated benzene derivative is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

-

Piperidine Introduction: : The final step involves the introduction of the piperidine moiety. This can be done by reacting the sulfonated benzene derivative with 1-methylpiperidine in the presence of a suitable base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Oxidation can yield sulfone or sulfoxide derivatives.

Reduction Products: Reduction can lead to the formation of amines or alcohols.

Hydrolysis Products: Hydrolysis typically produces sulfonic acids and amines.

Scientific Research Applications

Pharmacological Applications

Antidepressant and Anxiolytic Activity

Research indicates that compounds similar to 3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide modulate serotonin receptors, particularly the 5-HT6 receptor, which is implicated in mood regulation. Studies have shown that pharmacological modulation of these receptors can lead to anxiolytic and antidepressant effects, making such compounds promising candidates for treating mood disorders .

Antimicrobial Properties

Compounds containing piperidine derivatives have been evaluated for their antimicrobial efficacy. In vitro studies demonstrated that certain piperidine-based sulfonamides exhibit significant activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani. These findings suggest potential applications in agricultural settings for controlling plant pathogens .

Synthetic Chemistry

Synthesis of Novel Derivatives

The synthesis of this compound involves complex organic reactions that can yield various derivatives with modified pharmacological properties. For instance, the preparation of crystalline forms through specific reaction conditions has been documented, allowing for the exploration of different biological activities associated with these derivatives .

Case Study: Crystalline Form Development

A study focused on developing a novel crystalline form of related compounds demonstrated improved solubility and stability, crucial for enhancing bioavailability in pharmaceutical applications. The process involved reacting precursor compounds under controlled conditions to achieve desired physical properties .

Toxicological Studies

Safety Assessments

Toxicological evaluations of piperidine derivatives are essential for determining their safety profile. Research has shown that certain piperidine compounds can exhibit teratogenic effects in animal models, leading to musculoskeletal deformities. Understanding these effects is critical for assessing the viability of compounds like this compound in therapeutic contexts .

Data Tables

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The piperidine moiety may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Molecular Properties

The table below summarizes key structural differences and properties of similar benzenesulfonamide derivatives:

Key Observations:

- Substituent Positioning : The target compound’s 3-Cl and 4-F substituents may enhance steric and electronic interactions compared to analogs with single halogens (e.g., 10c ).

- N-Substituent Complexity: The (1-methylpiperidin-4-yl)methyl group in the target compound is less bulky than the tetrahydroquinolinyl group in but more rigid than the diazepane in 10c . This balance could optimize membrane permeability and target binding.

Physicochemical Properties

- Lipophilicity: The fluorine and chlorine atoms in the target compound increase electronegativity and lipophilicity compared to non-halogenated analogs. This may enhance tissue distribution but reduce aqueous solubility.

- Hydrogen Bonding: The sulfonamide group (–SO₂NH–) provides hydrogen bond donor/acceptor capacity, critical for target engagement. The piperidine nitrogen may further contribute to basicity (pKa ~8–9), influencing ionization state under physiological conditions.

Biological Activity

3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry, particularly for its biological activities. This article examines the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide group attached to a chlorofluorobenzene ring, linked to a methylated piperidine moiety. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClFN2O2S |

| Molecular Weight | 304.81 g/mol |

| IUPAC Name | This compound |

| CAS Number | 953141-51-0 |

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration and Halogenation : The benzene ring undergoes nitration followed by halogenation to introduce chlorine and fluorine.

- Sulfonation : The halogenated derivative is sulfonated using sulfur trioxide or chlorosulfonic acid.

- Piperidine Introduction : Finally, the piperidine moiety is introduced via nucleophilic substitution using 1-methylpiperidine.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit antimicrobial activity by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts bacterial growth and replication.

Anticancer Potential

Studies have highlighted the anticancer properties of compounds with similar structures. For instance, a study on related piperidine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism involves the activation of caspases and disruption of microtubule assembly, leading to cell cycle arrest and apoptosis .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting specific enzymes crucial for cellular processes.

- Enhanced Binding Affinity : The piperidine moiety increases the compound's binding affinity to target proteins, enhancing its biological effects.

Case Studies

- Antitumor Activity : In vitro studies have shown that compounds similar to this compound can significantly inhibit tumor growth in xenograft models. For example, studies demonstrated that these compounds could reduce tumor size and increase survival rates in treated mice compared to controls .

- Microtubule Destabilization : Compounds with structural similarities exhibited microtubule-destabilizing effects at concentrations around 20 µM, indicating their potential as chemotherapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves sulfonylation of a benzenesulfonyl chloride intermediate with a piperidinylmethyl amine derivative. Key steps include:

Chlorination : Introduce chlorine at the 3-position of the benzene ring using chlorine gas with FeCl₃ as a catalyst under controlled conditions (e.g., 40–60°C) .

Sulfonylation : React 3-chloro-4-fluorobenzenesulfonyl chloride with (1-methylpiperidin-4-yl)methanamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Reaction progress should be monitored via TLC or LC-MS.

Q. How can the crystal structure of this compound be resolved to confirm its stereochemical configuration?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) using the SHELX suite for structure refinement :

Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow high-quality crystals.

Data Collection : Use a synchrotron or in-house diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : Apply SHELXL for iterative refinement of positional and thermal displacement parameters. Validate using R-factors (<5%) and residual electron density maps.

Advanced Research Questions

Q. What experimental strategies validate its selective antagonism of GluN1/GluN2A NMDA receptors over GluN1/GluN2B subtypes?

- Methodological Answer : Use electrophysiological and radioligand binding assays:

Whole-Cell Patch Clamp : Measure inhibition of NMDA-evoked currents in HEK293 cells expressing GluN1/GluN2A vs. GluN1/GluN2B. Apply the compound (e.g., 10 µM) and quantify IC₅₀ values .

Competitive Binding Assays : Test displacement of [³H]MDL-105,519 (glycine-site antagonist) at varying glycine concentrations (0.1–10 µM) to confirm non-competitive binding .

Mutagenesis : Introduce mutations (e.g., GluN2A-Ser670) to identify critical residues for selectivity.

Q. How can contradictory data on glycine-dependent antagonism be resolved mechanistically?

- Methodological Answer : Investigate allosteric modulation using:

Schild Analysis : Determine if glycine shifts the dose-response curve non-competitively.

Cryo-EM/SC-XRD : Resolve ligand-receptor complexes to visualize binding pockets and conformational changes .

Molecular Dynamics Simulations : Model interactions between the compound and GluN2A’s extracellular domain to assess steric/electrostatic effects of glycine .

Q. What in silico approaches predict off-target interactions or toxicity for this sulfonamide derivative?

- Methodological Answer : Combine computational tools for safety profiling:

PASS Analysis : Predict biological activity spectra (e.g., anticonvulsant, carbonic anhydrase inhibition) using algorithms like Way2Drug .

Molecular Docking : Screen against the ChEMBL database to identify potential off-targets (e.g., carbonic anhydrases, ion channels).

ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and LD₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.